

physical and chemical characteristics of 3,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Dibromoisoquinoline**

Cat. No.: **B189536**

[Get Quote](#)

3,4-Dibromoisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **3,4-Dibromoisoquinoline**, a halogenated heterocyclic compound. Given the limited availability of direct experimental data for this specific molecule, this guide consolidates known information and presents predicted properties based on data from closely related analogs. Detailed experimental protocols for its synthesis, purification, and characterization are also provided, adapted from established methods for similar compounds.

Core Physical and Chemical Properties

While specific experimental values for **3,4-Dibromoisoquinoline** are not widely reported, the following table summarizes its fundamental molecular properties and predicted physical characteristics based on data for analogous brominated isoquinolines.

Property	Value	Source/Basis
CAS Number	36963-44-7	ChemScene
Molecular Formula	C ₉ H ₅ Br ₂ N	ChemScene
Molecular Weight	286.95 g/mol	ChemScene[1][2]
Appearance	Predicted: White to light brown solid	Analogy with other solid bromoisoquinolines
Melting Point	Predicted: 60-70 °C	Based on the melting point of 3-Bromoisoquinoline (63-64 °C)
Boiling Point	Predicted: > 300 °C	Based on the predicted boiling point of 3-Bromoisoquinoline (316.3±15.0 °C)
Solubility	Predicted: Soluble in polar aprotic solvents (e.g., Dichloromethane, Chloroform, THF), moderately soluble in polar protic solvents (e.g., Methanol, Ethanol), and poorly soluble in nonpolar solvents (e.g., Hexane) and water.	Based on the general solubility of similar heterocyclic compounds.
Purity (typical)	≥97%	Commercial supplier data

Spectroscopic Data (Predicted)

Direct spectroscopic data for **3,4-Dibromoisoquinoline** is scarce. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of spectral data from various substituted isoquinolines and general principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-1	8.5 - 8.7	s
H-5	7.8 - 8.0	d
H-6	7.5 - 7.7	t
H-7	7.6 - 7.8	t
H-8	8.0 - 8.2	d

Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	150 - 155
C-3	120 - 125
C-4	130 - 135
C-4a	135 - 140
C-5	125 - 130
C-6	128 - 132
C-7	127 - 131
C-8	130 - 135
C-8a	145 - 150

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and purification of **3,4-Dibromoisoquinoline**, based on established methodologies for similar compounds.

Synthesis of 3,4-Dibromoisoquinoline (Generalized Protocol)

A potential synthetic route to **3,4-Dibromoisoquinoline** could involve the direct bromination of isoquinoline or a dihydroisoquinoline precursor. The following protocol is adapted from procedures for the halogenation of isoquinolines.[\[3\]](#)

Materials:

- Isoquinoline
- N-Bromosuccinimide (NBS)
- Sulfuric Acid (concentrated)
- Dichloromethane (DCM)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isoquinoline in concentrated sulfuric acid at 0 °C.
- Slowly add N-Bromosuccinimide (2.2 equivalents) in portions, maintaining the temperature below 5 °C.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of 3,4-Dibromoisoquinoline (Generalized Protocol)

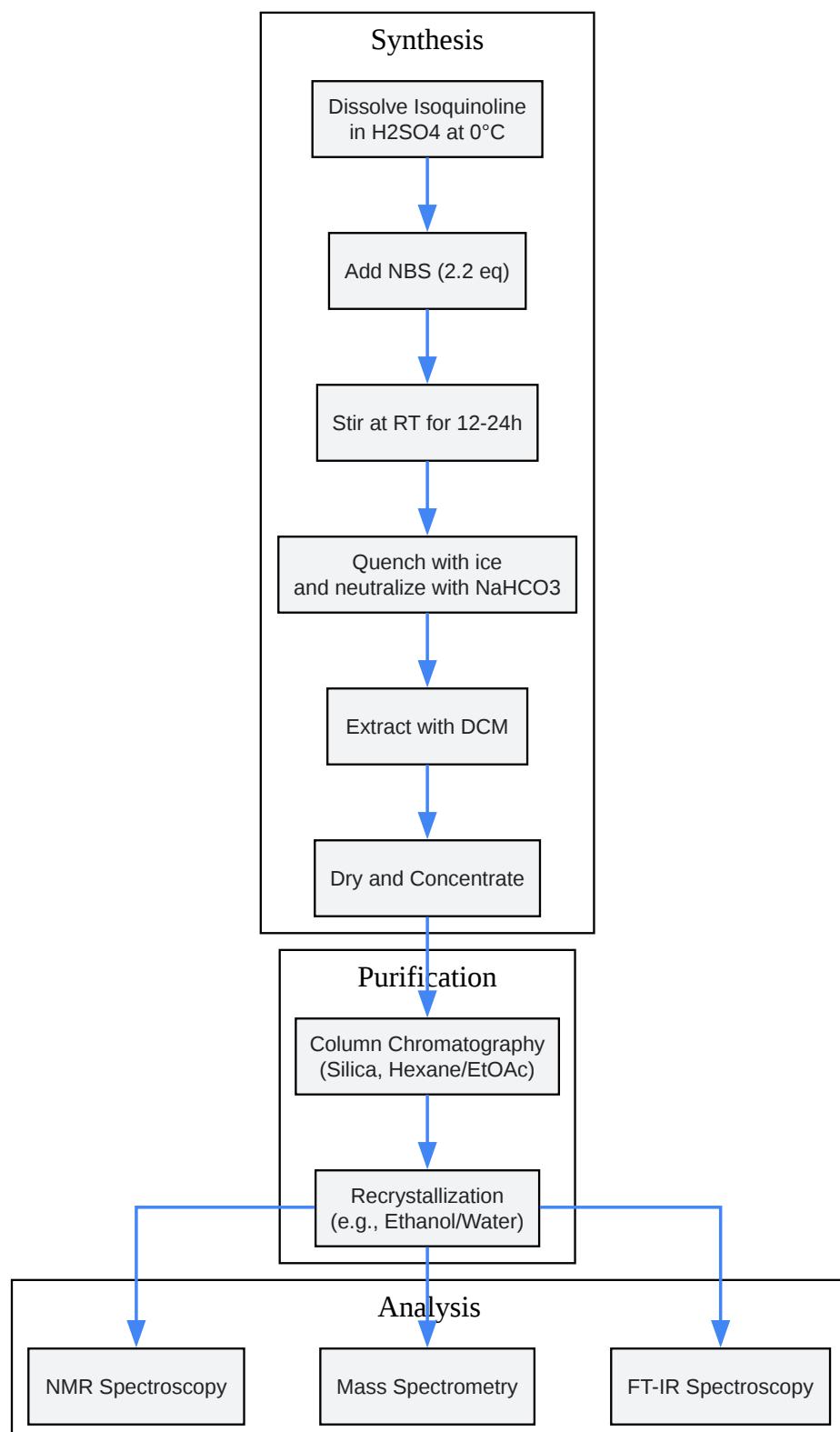
The crude **3,4-Dibromoisoquinoline** can be purified by column chromatography followed by recrystallization.

Column Chromatography:

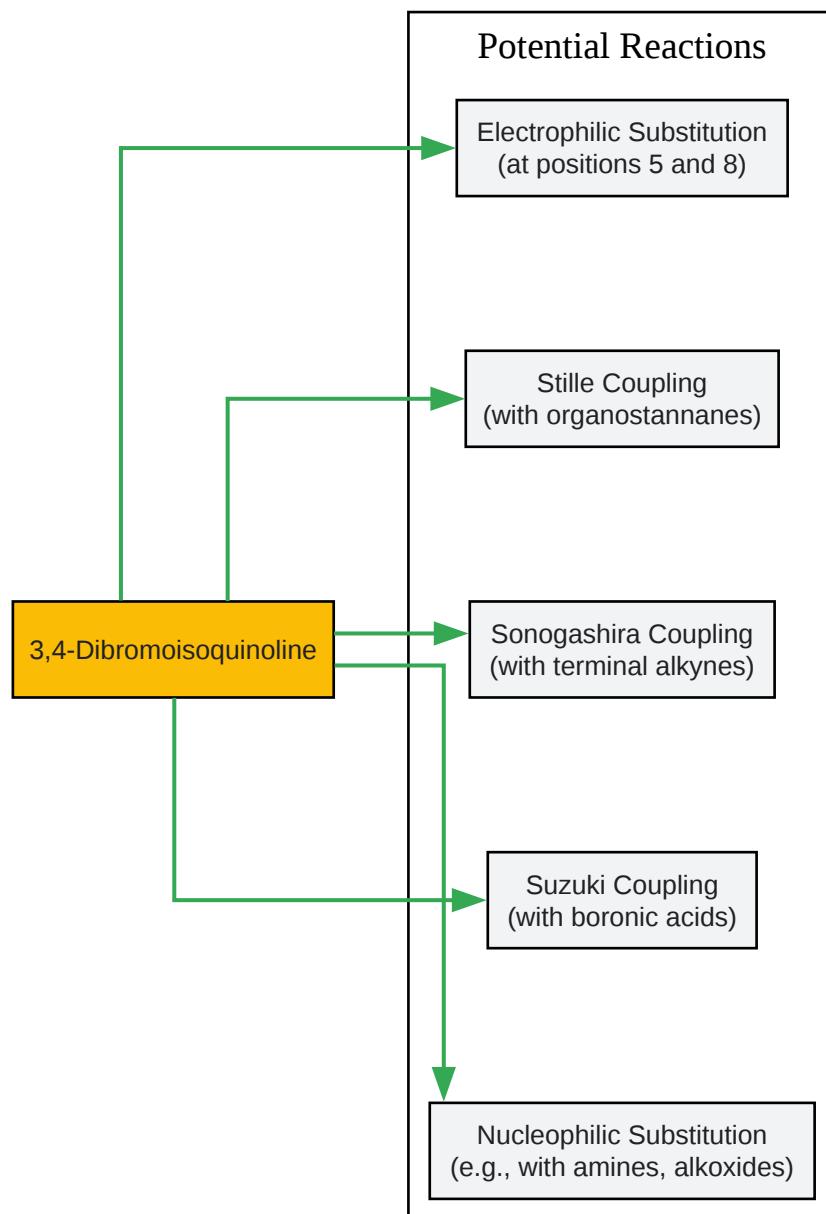
- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the dried silica with the adsorbed product onto the top of the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
- Collect fractions and monitor by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

- Dissolve the purified product from column chromatography in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).


- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity


The reactivity of **3,4-Dibromoisoquinoline** is dictated by the electron-deficient nature of the pyridine ring and the presence of two bromine atoms, which can participate in various cross-coupling reactions.

- Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at positions 1 and 3.^[4] The presence of bromine at these positions could facilitate substitution reactions with various nucleophiles.
- Electrophilic Aromatic Substitution: Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring at positions 5 and 8.^[4]
- Cross-Coupling Reactions: The bromine atoms at positions 3 and 4 serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide range of substituents, making **3,4-Dibromoisoquinoline** a versatile building block in organic synthesis.

Visualizations

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis and purification of **3,4-Dibromoisoquinoline**.

[Click to download full resolution via product page](#)

Caption: Summary of the potential chemical reactivity of **3,4-Dibromoisoquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromoisoquinoline | C9H5Br2N | CID 640981 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibromoisoquinoline | C9H5Br2N | CID 640976 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- To cite this document: BenchChem. [physical and chemical characteristics of 3,4-Dibromoisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189536#physical-and-chemical-characteristics-of-3-4-dibromoisoquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com